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cyclohexylmethyl dimethyl phosphate

Tribology ZDDP Boundary Lubrication

Cyclohexylmethyl dimethyl phosphate (C₉H₁₉O₄P, MW 222.22) is an organophosphate triester featuring a cyclohexylmethyl substituent and two methoxy groups on the phosphorus center. It belongs to the broader organophosphate ester (OPE) family and finds research utility as a phosphorylating agent, a synthetic intermediate, and a model compound for studying phosphate ester reactivity.

Molecular Formula C9H19O4P
Molecular Weight 222.2
CAS No. 2417390-85-1
Cat. No. B6172151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclohexylmethyl dimethyl phosphate
CAS2417390-85-1
Molecular FormulaC9H19O4P
Molecular Weight222.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexylmethyl Dimethyl Phosphate (CAS 2417390-85-1) for Industrial & Research Procurement


Cyclohexylmethyl dimethyl phosphate (C₉H₁₉O₄P, MW 222.22) is an organophosphate triester featuring a cyclohexylmethyl substituent and two methoxy groups on the phosphorus center . It belongs to the broader organophosphate ester (OPE) family and finds research utility as a phosphorylating agent, a synthetic intermediate, and a model compound for studying phosphate ester reactivity .

Phosphorylating agent for synthesis
Synthetic intermediate for phosphate esters
Model compound for phosphate ester reactivity studies

Why Cyclohexylmethyl Dimethyl Phosphate Cannot Be Swapped with Generic Alkyl Phosphates


The cyclohexylmethyl group in cyclohexylmethyl dimethyl phosphate is not an inert spectator substituent. In lubricant-derived tribofilms, cyclohexylmethyl-containing zinc dialkyldithiophosphates (ZDDPs) generate markedly higher boundary friction coefficients (up to 0.14) compared with linear alkyl-chain ZDDPs (as low as 0.09) . In phosphate-ester copper complexes, the cyclohexyl substituent confers distinct O–C bond cleavage resistance and thermal stability not observed with acetoxy or simple alkyl analogs . These functional divergences mean that replacing cyclohexylmethyl dimethyl phosphate with a generic dimethyl phosphate ester can fundamentally alter interfacial friction behavior, thermal decomposition pathways, and enzymatic recognition, undermining experimental reproducibility in applications ranging from tribology to biochemical referencing.

Friction behavior shift
Cyclohexylmethyl group may elevate boundary friction compared to linear alkyl analogs, altering tribofilm performance.
Thermal decomposition pathway
Phosphate-ester thermal stability and O–C bond cleavage resistance may differ from acetoxy or simple alkyl phosphates.
Enzymatic recognition mismatch
Substituent-specific interactions may limit direct substitution in biochemical referencing or enzymatic studies.

Quantitative Differentiation Evidence for Cyclohexylmethyl Dimethyl Phosphate


Boundary Friction Coefficient Differentiation in Lubricant Tribofilms

Cyclohexylmethyl-based primary ZDDPs generate significantly higher boundary friction coefficients than linear alkyl ZDDPs under rolling-sliding conditions. In contrast, linear-chain primary ZDDPs yield substantially lower friction .

Boundary Friction
Class-level
~0.14 (cyclohexylmethyl-based) vs ~0.09 (linear alkyl)
Reported tribofilm friction context
Rolling-sliding MTM tests; class-level inference
Tribology ZDDP Boundary Lubrication Friction Modifier

Thermal Stability Superiority in Phosphate-Ester Copper Complexes

The cyclohexyl-phosphate copper complex maintained constant mass up to 170 °C, demonstrating superior thermal stability compared to the acetoxy-butyl-phosphate copper complex which began decomposing below 100 °C .

Thermal Stability
Head-to-head
Stable to 170 °C vs decomposition onset below 100 °C
Reported thermal stability for copper complex
TGA; cyclohexyl vs acetoxy-butyl complex
Thermal Stability Phosphate-Ester Complex TGA Near-Infrared Dye

Flame Retardancy Enhancement in Epoxy Resin Systems (TECP Model System)

Incorporation of a closely related cyclohexylmethyl-functionalized phosphate (TECP) elevated the Limiting Oxygen Index (LOI) from 21 to 27 at 50 wt% loading in a commercial cycloaliphatic epoxide resin .

Flame Retardancy
Class-level
LOI 27 (50 wt% TECP) vs 21 (pure resin)
Reported LOI improvement in epoxy
UV-cured cycloaliphatic epoxide films
Flame Retardant Limiting Oxygen Index Epoxy Resin UV Curing Coating

Use as a Chromatographic Reference Standard for Biochemical Exposure Analysis

Cyclohexylmethyl phosphonochloridate derivatives were employed to synthesize phosphorylated tyrosine and Tyr-Thr-Lys tripeptide reference compounds for detecting human exposure to cyclohexylmethylphosphonofluoridate (cyclosarin) .

Reference Standard
Supporting evidence
Structural match required for cyclosarin biomarker synthesis
Supports forensic reference standard workflow
Phosphorylation and LC-MS/MS analysis
Chemical Warfare Agent Biomarker Phosphorylation LC-MS/MS

High-Value Application Scenarios for Cyclohexylmethyl Dimethyl Phosphate


High-Temperature Near-Infrared Absorbing Dye Formulations

Based on direct TGA comparison data showing cyclohexyl-phosphate copper complex thermal stability up to 170 °C versus sub-100 °C for acetoxy-butyl analogs , cyclohexylmethyl dimethyl phosphate-derived complexes are prioritized for window-material dyes requiring high processing temperatures and prolonged thermal endurance.

Reactive Halogen-Free Flame Retardants for UV-Curable Epoxy Coatings

Class-level inference from TECP studies demonstrates that cyclohexylmethyl phosphate moieties increase LOI from 21 to 27 in epoxy resins . This supports selection of cyclohexylmethyl dimethyl phosphate as a precursor or co-formulant for reactive flame retardants in UV-curable coatings and electronic encapsulation materials.

Tribology Studies Targeting High-Friction ZDDP Benchmarks

Cyclohexylmethyl-based ZDDP tribofilms produce markedly elevated boundary friction (coefficient ~0.14) compared to linear alkyl ZDDPs (~0.09) . Researchers investigating friction-modifier adsorption mechanisms or tribofilm durability therefore require cyclohexylmethyl-substituted phosphates as experimental standards for the high-friction regime.

Forensic & Toxicological Reference Standards for Cyclosarin Exposure

Cyclohexylmethyl-substituted phosphorylating reagents are structurally essential for synthesizing phosphorylated peptide biomarkers used to verify human cyclosarin exposure via LC-MS/MS . No generic alkyl phosphate can substitute, as the cyclohexylmethyl moiety provides the requisite mass spectrometric signature and chromatographic retention matching the target analyte.

Application
Selection Property
Validation Focus
High-Temperature NIR Absorbing Dye Research
Thermal stability of phosphate-ester copper complex
TGA mass loss onset in dye matrix
Reactive Halogen-Free Flame Retardant in UV-Curable Coatings
Flame retardancy enhancement in epoxy resin systems
LOI measurement in cured films
High-Friction ZDDP Tribology Studies
Boundary friction coefficient of ZDDP tribofilms
Rolling-sliding MTM friction tests
Forensic Reference Standards for Cyclosarin Exposure
Structural specificity for cyclosarin biomarker synthesis
LC-MS/MS retention and mass spectral matching
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